molecular formula C14H13ClN2O2S B1406802 3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride CAS No. 1417569-79-9

3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride

Cat. No.: B1406802
CAS No.: 1417569-79-9
M. Wt: 308.8 g/mol
InChI Key: KVZVLZXKOUIHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride is a heterocyclic compound that features an imidazo[2,1-b]thiazole core

Mechanism of Action

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, an essential precursor for the production of coenzyme A, which is vital for various biochemical reactions.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal functioning of the enzyme, thereby affecting the biosynthesis of pantothenate and ultimately, the production of coenzyme A.

Biochemical Pathways

The inhibition of Pantothenate synthetase affects the pantothenate biosynthesis pathway, leading to a decrease in the production of coenzyme A . Coenzyme A is involved in various biochemical pathways, including the citric acid cycle and fatty acid metabolism. Therefore, the inhibition of its production can have significant downstream effects on these metabolic processes.

Result of Action

The compound exhibits significant activity against Mycobacterium tuberculosis . By inhibiting Pantothenate synthetase, it disrupts the bacterium’s metabolic processes, leading to its inability to proliferate. This results in the effective control of the bacterial infection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride typically involves the reaction of thiourea, acetone, and α-bromoacetophenone. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Halogenated solvents and catalysts like palladium on carbon

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential as an antimicrobial or anticancer agent

    Medicine: Explored for its therapeutic potential in treating various diseases

    Industry: Utilized in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-6-phenylimidazo[2,1-b]thiazole
  • 3-Methyl-6-(4-(trifluoromethyl)phenyl)imidazo[2,1-b]thiazole

Uniqueness

3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S.ClH/c1-8-3-5-10(6-4-8)11-7-16-9(2)12(13(17)18)19-14(16)15-11;/h3-7H,1-2H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZVLZXKOUIHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=C(SC3=N2)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride
Reactant of Route 3
3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.